molecular formula C5H4Cl2N2O2S B8702682 3,6-Dichloro-4-methanesulfonylpyridazine

3,6-Dichloro-4-methanesulfonylpyridazine

Cat. No.: B8702682
M. Wt: 227.07 g/mol
InChI Key: NISDEPLHDSHPIO-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-methanesulfonylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with two chlorine atoms at positions 3 and 6 and a methanesulfonyl group at position 2. The methanesulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, while the chlorine atoms contribute to its stability and lipophilicity .

Properties

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.07 g/mol

IUPAC Name

3,6-dichloro-4-methylsulfonylpyridazine

InChI

InChI=1S/C5H4Cl2N2O2S/c1-12(10,11)3-2-4(6)8-9-5(3)7/h2H,1H3

InChI Key

NISDEPLHDSHPIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Compound 7a: 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate

  • Structural Differences :
    • Core Modifications : Compound 7a features a 1,6-dihydropyridazine core with a ketone group at position 6, unlike the fully aromatic pyridazine in the target compound.
    • Substituents : The methanesulfonate group is ester-linked to position 3, while position 1 is substituted with a 4-sulfamoylphenyl group. This contrasts with the dichloro and methanesulfonyl substituents in the target compound.
  • Synthesis: Compound 7a is synthesized via a sulfonation reaction between 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and methanesulfonyl chloride in pyridine .

Physicochemical and Reactivity Profiles

Property 3,6-Dichloro-4-methanesulfonylpyridazine Compound 7a
Electron-withdrawing groups Cl (positions 3,6), CH₃SO₂ (position 4) OSO₂CH₃ (position 3), SO₂NH₂ (position 1)
Aromaticity Fully aromatic pyridazine Non-aromatic 1,6-dihydropyridazine
Reactivity High electrophilicity at C-4 due to CH₃SO₂ group Ester hydrolysis susceptibility at C-3
Lipophilicity (LogP)* Estimated higher (Cl substituents) Lower (polar sulfamoylphenyl group)

Note: LogP values inferred from substituent contributions due to lack of experimental data in provided evidence.

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